molecular formula C7H13N3 B15242473 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15242473
M. Wt: 139.20 g/mol
InChI Key: HHYYHYPIGDVZIG-UHFFFAOYSA-N
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Description

2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with α-bromoacetone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring structure .

Mechanism of Action

The mechanism of action of 2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its fused ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in the design of molecules with targeted biological activity and in the development of materials with unique properties .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H13N3/c1-6-5-10-4-2-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

HHYYHYPIGDVZIG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCCN=C2N1

Origin of Product

United States

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